3-(aminomethyl)-N-methylbenzenesulfonamide, also known by its CAS number 808761-43-5, is a sulfonamide compound used primarily in medicinal chemistry as a building block for synthesizing various pharmaceuticals, particularly sulfonamide-based antibiotics. This compound has garnered attention for its biological activity and potential applications in enzyme inhibition and protein interaction studies.
This compound is classified under sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). It is sourced from various chemical databases, including PubChem and the Environmental Protection Agency's DSSTox database, which provide comprehensive chemical information and data on its properties and uses .
The synthesis of 3-(aminomethyl)-N-methylbenzenesulfonamide typically involves several key steps:
In industrial applications, continuous flow reactors may be utilized to scale up production while optimizing reaction conditions to enhance yield and minimize by-products.
The molecular formula for 3-(aminomethyl)-N-methylbenzenesulfonamide is C8H12N2O2S, with a molecular weight of 200.26 g/mol. The structure features a benzene ring substituted with an aminomethyl group and a methylsulfonamide group, which contributes to its biological activity.
3-(aminomethyl)-N-methylbenzenesulfonamide participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium catalyst for reduction.
The mechanism of action for 3-(aminomethyl)-N-methylbenzenesulfonamide primarily involves its role as an inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folic acid synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), allowing it to competitively inhibit this enzyme, thereby disrupting folic acid production essential for bacterial growth and replication.
Relevant data from various studies indicate that these properties contribute significantly to its utility in pharmaceutical applications .
3-(aminomethyl)-N-methylbenzenesulfonamide has several scientific applications:
The discovery of sulfonamide antibiotics in the 1930s marked a revolutionary advance in chemotherapy, with Prontosil® becoming the first clinically effective antibacterial agent. This aryl-sulfonamide scaffold laid the foundation for decades of antimicrobial development. However, the rapid emergence of bacterial resistance to early sulfonamides, observed as early as the 1950s with Shigella strains, necessitated structural innovation [3]. Within this context, 3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS: 808761-43-5) represents a modern evolution of the sulfonamide pharmacophore, designed to overcome limitations of earlier agents.
Contemporary medicinal chemistry strategies focused on rational modification of the core benzenesulfonamide structure. The introduction of an aminomethyl group at the meta-position and N-methylation of the sulfonamide nitrogen created a hybrid structure combining features of first-generation sulfonamides with novel physicochemical properties. This design aimed to enhance target binding affinity and modulate membrane permeability while countering common resistance mechanisms like altered dihydropteroate synthase (DHPS) binding sites. The compound emerged during a critical period of antibiotic innovation stagnation—while fluoroquinolones were the last broad-spectrum class introduced in the 1980s, few novel scaffolds have reached clinics since [3] [6]. Its development reflects targeted efforts to revitalize established antibiotic classes through strategic functionalization.
Table 1: Evolution of Sulfonamide-Based Therapeutics
Generation | Time Period | Key Structural Features | Limitations Addressed |
---|---|---|---|
First (e.g., Prontosil®) | 1930s | Simple aryl sulfonamide | Broad-spectrum activity |
Second | 1950-1970s | Heterocyclic substitutions | Pharmacokinetic optimization |
Modern (e.g., 3-(Aminomethyl)-N-methylbenzenesulfonamide) | Post-2000 | Aminomethyl + N-methyl synergy | Target affinity, resistance mitigation |
The molecular architecture of 3-(Aminomethyl)-N-methylbenzenesulfonamide (C₈H₁₂N₂O₂S; MW 200.26 g/mol) integrates three strategically positioned functional groups that confer distinctive physicochemical and target-binding properties:
Structure-activity relationship (SAR) studies on analogous bis-aryl sulfonamides demonstrate that minor modifications disrupt bioactivity. For example, migration of methoxy groups or replacement of halogens with nitro groups abolishes immune-potentiating effects in adjuvant applications. This underscores the precision required in maintaining the compound’s functional group arrangement .
Table 2: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Biological Implication |
---|---|---|
Molecular Formula | C₈H₁₂N₂O₂S | Balanced hydrophobicity |
IUPAC Name | 3-(aminomethyl)-N-methylbenzenesulfonamide | Precise substituent positions |
Hydrogen Bond Donors | 2 (NH, NH₂) | Target binding capacity |
Hydrogen Bond Acceptors | 3 (SO₂, NH) | Solubility and docking |
Dipole Moment | ~4.2 Debye (calculated) | Target orientation |
Antimicrobial resistance (AMR) poses a catastrophic global threat, implicated in 4.95 million deaths annually and projected to cause 10 million yearly deaths by 2050. The six most resistant pathogens—including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus—account for 929,000 direct AMR-attributable deaths, many involving sulfonamide resistance mechanisms [6] [10]. Within this crisis, 3-(Aminomethyl)-N-methylbenzenesulfonamide embodies two strategic approaches to countering AMR:
Table 3: Resistance Mechanisms and Compound’s Strategic Countermeasures
Resistance Mechanism | Pathogen Example | Compound’s Countermeasure |
---|---|---|
Altered DHPS binding | MRSA, K. pneumoniae | Steric avoidance via aminomethyl positioning |
Efflux pumps | P. aeruginosa, E. coli | Moderate log P (~1.2) reduces export |
β-lactamase production | CRE Enterobacterales | Non-β-lactam structure |
Immunoevasion | S. pneumoniae | Immune pathway activation (NF-κB/ISRE) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7